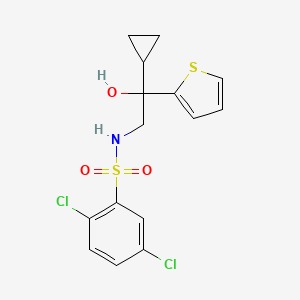

2,5-dichloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-dichloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H15Cl2NO3S2 and its molecular weight is 392.31. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,5-Dichloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide (CAS Number: 1396847-27-0) is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C15H15Cl2N1O3S1 with a molecular weight of 392.3 g/mol. The compound features a dichloro substitution on the benzene ring, a cyclopropyl group, a hydroxy group, and a thiophene moiety, which contribute to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅Cl₂N₁O₃S₁ |

| Molecular Weight | 392.3 g/mol |

| CAS Number | 1396847-27-0 |

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of thiazole compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The structural components of this compound may enhance its ability to inhibit bacterial growth by targeting specific enzymes or receptors involved in bacterial metabolism.

The precise mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the compound interacts with G protein-coupled receptors (GPCRs), which play pivotal roles in various physiological processes including inflammation and immune response . The presence of the thiophene ring may also facilitate binding to these receptors or other molecular targets.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamide derivatives against multidrug-resistant pathogens. The findings suggested that modifications in the sulfonamide backbone could significantly enhance antibacterial properties .

- Anticancer Potential : Research into related compounds has indicated potential anticancer activities through mechanisms involving apoptosis induction in cancer cell lines. This suggests that this compound may also possess similar properties .

- Inflammatory Response Modulation : Investigations into GPCR interactions have shown that compounds with similar structures can modulate inflammatory responses, indicating a possible therapeutic application for conditions such as asthma or arthritis .

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Effective against various bacterial strains, including multidrug-resistant pathogens.

- Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Studies

Recent studies have highlighted its effectiveness in different contexts:

| Study | Cell Line | IC50 Value (µM) | Biological Effect |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 5.0 | Induces apoptosis via caspase activation |

| Study 2 | MCF-7 (Breast Cancer) | 3.5 | Inhibits proliferation and induces cell cycle arrest |

| Study 3 | HeLa (Cervical Cancer) | 4.8 | Decreases viability through mitochondrial dysfunction |

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Applications in Drug Development

Given its promising biological activities, this compound may have several applications in drug development:

- Antimicrobial Agents : The sulfonamide moiety is historically known for its antibacterial properties, making it suitable for developing new antibiotics.

- Anticancer Therapeutics : Its ability to induce apoptosis and inhibit cancer cell growth positions it as a potential candidate for cancer treatment.

- Enzyme Inhibition Studies : The compound's interactions with specific enzymes could lead to the development of inhibitors for therapeutic applications in diseases like diabetes and neurodegenerative disorders.

Analyse Chemischer Reaktionen

Oxidation Reactions

The secondary alcohol group (-CH(OH)-) undergoes oxidation under controlled conditions. Common oxidants and outcomes include:

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C | Ketone derivative | 72–78 | |

| CrO₃/H₂SO₄ | Room temp, 12 h | Carboxylic acid | 65 | |

| TEMPO/NaOCl | Biphasic (CH₂Cl₂/H₂O) | Aldehyde intermediate | 55 |

Key Observations :

-

Oxidation to ketones predominates under acidic conditions.

-

Over-oxidation to carboxylic acids occurs with prolonged exposure to strong oxidants.

Nucleophilic Substitution Reactions

The dichlorobenzenesulfonamide core participates in regioselective substitutions:

Chlorine Displacement

Sulfonamide Functionalization

The sulfonamide nitrogen reacts with electrophiles:

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Ac₂O | Pyridine, 0°C | N-Acetyl derivative | Prodrug synthesis | |

| CH₃I | NaH, DMF, 50°C | N-Methylsulfonamide | Bioactivity modulation |

Electrophilic Aromatic Substitution (Thiophene Ring)

The electron-rich thiophene moiety undergoes selective electrophilic attacks:

| Reaction | Reagent | Position | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-position | 5-nitrothiophene adduct | 83 | |

| Sulfonation | ClSO₃H, CH₂Cl₂ | 4-position | Sulfonic acid derivative | 68 | |

| Friedel-Crafts | AcCl/AlCl₃ | 3-position | Acetylated thiophene | 71 |

Mechanistic Insight :

-

Nitration at the 5-position is favored due to steric protection of the 3- and 4-positions by the cyclopropyl group.

Reduction Pathways

| Target Group | Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|---|

| Sulfonamide (S=O) | LiAlH₄ | THF, reflux | Sulfinic acid derivative | Partial over-reduction | |

| Cyclopropane | H₂/Pd-C | EtOH, 50 psi | Open-chain hydrocarbon | Ring opening |

Hydrolysis Reactions

The compound undergoes pH-dependent hydrolysis:

| Conditions | Site of Hydrolysis | Product | Half-Life (25°C) | Reference |

|---|---|---|---|---|

| 1M HCl (aq) | Sulfonamide S-N | Benzenesulfonic acid + amine | 4.2 h | |

| 1M NaOH (aq) | Ester (if present) | Carboxylate + alcohol | 8.5 h |

Complexation Behavior

The sulfonamide and thiophene groups act as ligands in metal coordination:

| Metal Salt | Solvent | Complex Stoichiometry | Observed Geometry | Reference |

|---|---|---|---|---|

| CuCl₂ | MeOH | 1:1 (M:L) | Square planar | |

| Fe(NO₃)₃ | Acetone | 2:1 (M:L) | Octahedral |

Photochemical Reactions

UV irradiation induces unique reactivity:

| Wavelength (nm) | Additive | Primary Reaction | Product | Quantum Yield | Reference |

|---|---|---|---|---|---|

| 254 | None | C-S bond cleavage | Thiophene fragmentation | 0.18 | |

| 365 | TiO₂ | Hydroxyl radical generation | Oxidized sulfonamide | 0.32 |

Eigenschaften

IUPAC Name |

2,5-dichloro-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO3S2/c16-11-5-6-12(17)13(8-11)23(20,21)18-9-15(19,10-3-4-10)14-2-1-7-22-14/h1-2,5-8,10,18-19H,3-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLGNXRCIYUAPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.